2-nitro-N-(1-phenylethyl)aniline
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Overview
Description
2-Nitro-N-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-(1-phenylethyl)aniline typically involves the nitration of N-(1-phenylethyl)aniline. This can be achieved through the following steps:
Nitration Reaction: N-(1-phenylethyl)aniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group.
Reaction Conditions: The reaction is usually carried out at temperatures ranging from 0°C to 5°C to control the rate of nitration and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a base.
Major Products:
Reduction: 2-Amino-N-(1-phenylethyl)aniline.
Substitution: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-Nitro-N-(1-phenylethyl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(1-phenylethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of specific enzymes. Additionally, the phenylethyl moiety allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the phenylethyl group.
N-(2-Nitrophenyl)aniline: Similar structure but with the nitro group in a different position.
2-Nitro-N-(2-phenylethyl)aniline: Similar structure but with a different substitution pattern.
Uniqueness: 2-Nitro-N-(1-phenylethyl)aniline is unique due to the specific positioning of the nitro and phenylethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-(1-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16(17)18/h2-11,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWZAJHMLLPWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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